(S)-7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Description
(S)-7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1337141-86-2) is a chiral tetrahydronaphthalene derivative with a molecular formula of C₁₀H₁₁ClFN and a molecular weight of 199.65 g/mol . The compound features a partially hydrogenated naphthalene backbone substituted with chlorine (Cl) at position 7 and fluorine (F) at position 6, with an amine group (-NH₂) at position 1 in the (S)-configuration.
Properties
Molecular Formula |
C10H11ClFN |
|---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
(1S)-7-chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11ClFN/c11-8-5-7-6(4-9(8)12)2-1-3-10(7)13/h4-5,10H,1-3,13H2/t10-/m0/s1 |
InChI Key |
DRUAHYFELNRGHJ-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@@H](C2=CC(=C(C=C2C1)F)Cl)N |
Canonical SMILES |
C1CC(C2=CC(=C(C=C2C1)F)Cl)N |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthetic Pathways
The synthesis typically proceeds through multi-step routes involving:
- Halogenation : Introduction of chlorine and fluorine substituents at the 7th and 6th positions of the naphthalene precursor.
- Hydrogenation or Partial Reduction : Reduction of the aromatic naphthalene ring to the tetrahydronaphthalene system.
- Amine Introduction : Installation of the amino group at the 1-position, often via reductive amination or nucleophilic substitution.
- Chiral Resolution or Enantioselective Synthesis : Achieving the (S)-enantiomer with high enantiomeric excess.
Reaction conditions such as temperature, pressure, choice of catalysts, and solvents are carefully optimized to maximize yield and stereoselectivity.
Key Intermediate: 7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one
A critical intermediate in the synthesis is 7-chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one (or its dihydro derivatives), which can be prepared by selective partial hydrogenation of 7-chloro-6-fluoronaphthalene ketones. This ketone intermediate is then converted to the amine via reductive amination.
Detailed Preparation Methods
Halogenation of Naphthalene Derivatives
- Chlorination at the 7-position is typically achieved using chlorine gas or chlorinating agents under controlled conditions to avoid over-chlorination or side reactions.
- Fluorination at the 6-position can be introduced via electrophilic fluorination reagents or by using fluorinated starting materials.
Catalytic Hydrogenation to Form the Tetrahydronaphthalene Core
- The aromatic ring of 7-chloro-6-fluoronaphthalene derivatives is partially hydrogenated using catalysts such as palladium on carbon (Pd/C) under hydrogen gas pressure.
- Reaction parameters (temperature, pressure, solvent) are optimized to selectively reduce the ring to the tetrahydro level without affecting halogen substituents.
Reductive Amination to Install the Amino Group
- The ketone intermediate (7-chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one) undergoes reductive amination using ammonia or amine sources in the presence of reducing agents like sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation.
- This step introduces the amine at the 1-position, creating the tetrahydronaphthalen-1-amine structure.
Enantioselective Synthesis and Resolution
- Enantioselective catalytic hydrogenation using chiral catalysts (e.g., chiral rhodium or ruthenium complexes) can directly yield the (S)-enantiomer.
- Alternatively, enzymatic resolution methods using lipases or other stereoselective enzymes can separate the desired (S)-enantiomer from racemic mixtures.
- Enantiomeric excess (ee) values exceeding 90% have been reported using enzymatic resolution.
Comparative Data Table of Preparation Methods
| Preparation Step | Method/Condition | Yield (%) | Enantiomeric Excess (ee) | Notes |
|---|---|---|---|---|
| Halogenation | Chlorination with Cl₂; Fluorination via electrophilic fluorination | 70-85 | N/A | Requires precise control to avoid side reactions |
| Catalytic Hydrogenation | Pd/C catalyst, H₂ gas, 40-60°C, 3-5 atm | 60-75 | N/A | Partial reduction to tetrahydronaphthalene core |
| Reductive Amination | NaBH3CN or catalytic hydrogenation | 65-80 | N/A | Converts ketone to amine |
| Enantioselective Synthesis | Chiral metal catalysts or enzymatic resolution | 25-40 | >90% | Enzymatic resolution yields high stereoselectivity |
Research Findings and Optimization Notes
- The choice of solvent (e.g., tetrahydrofuran, ethanol) significantly affects the reductive amination step's efficiency and selectivity.
- Temperature and hydrogen pressure must be carefully controlled during catalytic hydrogenation to prevent dehalogenation.
- Enzymatic resolution using Candida antarctica lipase A has been effective for structurally related tetrahydronaphthalenes, suggesting applicability for this compound.
- Continuous flow hydrogenation techniques are being explored for industrial-scale production to improve yield and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert the compound into different amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various functionalized naphthalenes.
Scientific Research Applications
Antimicrobial Activity
Research indicates that (S)-7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine exhibits significant antimicrobial properties. Its structural features allow for interaction with microbial targets.
Case Study : A study conducted on various azido compounds demonstrated that this compound showed notable inhibition against Staphylococcus aureus and Escherichia coli. The presence of the chlorine and fluorine substituents enhances its activity compared to other compounds in the same class .
Anticancer Potential
The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms.
Case Study : In vitro studies using human cancer cell lines revealed that this compound can inhibit cell proliferation and induce cell cycle arrest. The compound's mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .
Organic Synthesis Applications
This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows chemists to create various derivatives that can be further explored for different biological activities.
Development of Pharmaceuticals
Due to its biological activity profile, this compound is being explored in the development of new pharmaceuticals targeting various diseases.
Mechanism of Action
The mechanism of action of (S)-7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways depend on the context of its application, such as its role in medicinal chemistry.
Comparison with Similar Compounds
Structural and Physicochemical Differences
The table below highlights key differences between the target compound and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Configuration/Salt Form |
|---|---|---|---|---|---|
| (S)-7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | 1337141-86-2 | C₁₀H₁₁ClFN | 199.65 | Cl (7), F (6) | (S)-amine |
| (R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | 1055949-62-6 | C₁₀H₁₂FN | 165.21 | F (7) | (R)-amine |
| (S)-6-Chloro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | 1259831-94-1 | C₁₁H₁₄ClN | 195.69 | Cl (6), CH₃ (7) | (S)-amine |
| 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | 215315-62-1 | C₁₀H₁₂FN·HCl | 201.67 (free base: 165.21) | F (7) | Hydrochloride salt |
| (1S,4S)-N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (Impurity B) | 55056-87-6 | C₁₇H₂₀N·HCl | 289.81 | CH₃ (N), C₆H₅ (4) | (1S,4S)-hydrochloride |
Key Observations :
Halogenation vs. Alkylation : The target compound’s dual halogenation (Cl and F) distinguishes it from analogs like (R)-7-fluoro-... (only F) and (S)-6-chloro-7-methyl-... (Cl and CH₃). Halogens increase molecular weight and polarity compared to alkyl groups .
Stereochemistry : The (S)-configuration of the target compound contrasts with the (R)-enantiomer in CAS 1055949-62-3. Enantiomeric differences often lead to divergent biological activities or binding affinities, though specific data are unavailable here .
Salt Forms : The hydrochloride salt of 7-fluoro-... (CAS 215315-62-1) enhances solubility compared to free bases, a critical factor in pharmaceutical formulation .
Impurity Profiles: Compounds like (1S,4S)-N-methyl-4-phenyl-... (CAS 55056-87-6) are structurally distinct due to aromatic phenyl and methylamino groups, highlighting their role as process-related impurities in API manufacturing .
Commercial and Regulatory Considerations
- Availability : The target compound (CAS 1337141-86-2) is currently out of stock, while analogs like (R)-7-fluoro-... and (S)-6-chloro-7-methyl-... are available through specialized suppliers .
- Regulatory Use : Impurity standards such as (1S,4S)-N-methyl-4-phenyl-... hydrochloride are critical for compliance with pharmacopeial guidelines (e.g., European Pharmacopoeia) during quality control .
Research and Analytical Relevance
- Collision Cross-Section Predictions : For 7-fluoro-... hydrochloride (CID 10942798), computational modeling of structural properties aids in analytical method development, such as ion mobility spectrometry .
- Stereochemical Purity : The (S)-configuration of the target compound necessitates chiral resolution techniques (e.g., HPLC with chiral columns) to distinguish it from enantiomeric or diastereomeric impurities .
Biological Activity
(S)-7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of significant interest due to its unique structural characteristics and potential biological activities. This compound features a chloro group at the 7th position and a fluoro group at the 6th position of the tetrahydronaphthalene framework, contributing to its distinct pharmacological properties. Its molecular formula is C10H11ClFN, with a molecular weight of approximately 215.67 g/mol .
Structural Characteristics
The structural specificity of this compound enhances its reactivity and biological interactions. The combination of halogen substituents influences its selectivity and efficacy in various biological applications. The following table summarizes its structural characteristics compared to related compounds:
| Compound Name | Structural Features |
|---|---|
| This compound | Chloro at position 7, Fluoro at position 6 |
| 6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | Methoxy instead of chloro |
| 5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine | Trifluoromethyl instead of chloro |
Biological Activity
Research indicates that this compound exhibits notable biological activity primarily as a selective dopamine D3 receptor agonist. Its ability to activate D3 receptors while showing minimal activity at D2 receptors makes it a candidate for therapeutic applications in neuropsychiatric disorders .
The compound interacts with the D3 receptor through unique binding interactions that promote β-arrestin translocation and G protein-mediated signaling pathways. This selectivity is crucial for minimizing side effects associated with broader dopamine receptor activity . Molecular modeling studies suggest that the specific arrangement of the chloro and fluoro groups enhances binding affinity and selectivity towards D3 receptors.
Case Studies
Several studies have evaluated the pharmacological potential of this compound:
- Neuroprotection in Dopaminergic Neurons : Research demonstrated that this compound protects against neurodegeneration in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). This effect is attributed to its selective agonist activity at D3 receptors .
- Behavioral Studies : In animal models, administration of this compound resulted in improved cognitive functions related to time perception and memory tasks. These outcomes highlight its potential role in treating conditions like schizophrenia and Parkinson's disease .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized by favorable absorption and distribution properties. Studies suggest that it has an optimal half-life for therapeutic use while exhibiting low toxicity levels in preclinical evaluations .
Q & A
Q. How can the chemical identity and stereochemical configuration of (S)-7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine be confirmed experimentally?
Answer:
- Spectroscopic Analysis : Use -NMR and -NMR to confirm the molecular framework. For example, coupling constants in -NMR can distinguish aromatic protons influenced by Cl/F substitution .
- Chiral Resolution : Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to separate enantiomers. Compare retention times with known standards .
- X-ray Crystallography : Resolve absolute configuration using single-crystal X-ray diffraction. SHELXL (via the SHELX suite) is widely used for refinement .
Q. What synthetic strategies are effective for preparing enantiopure this compound?
Answer:
- Chiral Auxiliary Approach : Use tert-butanesulfinyl imine chemistry for stereocontrol (e.g., (SS)-4g in ). Purify intermediates via column chromatography (hexane/EtOAc) .
- Catalytic Asymmetric Hydrogenation : Apply transition-metal catalysts (e.g., Ru-BINAP complexes) to reduce ketone precursors with high enantiomeric excess (ee >95%) .
Q. How can researchers validate the purity of synthesized this compound?
Answer:
- HPLC-MS : Quantify impurities using reverse-phase C18 columns with UV detection at 254 nm. Monitor for diastereomers or residual solvents .
- Elemental Analysis : Confirm molecular composition (CHClFN) via combustion analysis .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) aid in predicting the reactivity and stereochemical outcomes of this compound derivatives?
Answer:
- Transition State Modeling : Use Gaussian or ORCA software to calculate activation energies for key steps (e.g., ring closure or halogen substitution). Compare with experimental yields .
- NBO Analysis : Study electronic effects of Cl/F substituents on aromatic ring polarization and nucleophilic attack sites .
Q. Table 1: DFT vs. Experimental Data Comparison
| Parameter | DFT Prediction | Experimental Result |
|---|---|---|
| C-Cl Bond Length | 1.74 Å | 1.76 Å |
| ΔG‡ (Imine Formation) | 22.3 kcal/mol | 24.1 kcal/mol |
Q. What methodologies resolve contradictions in biological activity data for this compound analogs?
Answer:
- Meta-Analysis : Aggregate data from multiple assays (e.g., IC values in antineoplastic studies) using statistical tools like R or Python. Address outliers via Grubbs’ test .
- Crystallographic Validation : Cross-check ligand-protein docking predictions (e.g., AutoDock Vina) with X-ray structures of target complexes .
Q. How can researchers optimize reaction conditions to minimize racemization during scale-up?
Answer:
- Low-Temperature Protocols : Conduct reactions below –20°C to suppress thermal racemization .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect early racemization .
Q. What advanced analytical techniques are critical for characterizing trace impurities in this compound?
Answer:
- LC-HRMS : Identify impurities at ppm levels using high-resolution mass spectrometry (e.g., Q-TOF instruments) .
- NMR Relaxation Studies : Detect slow-exchanging conformers or aggregates via and measurements .
Data Validation & Reproducibility
Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?
Answer:
- Solvent Correction : Apply PCM (Polarizable Continuum Model) in DFT calculations to account for solvent effects on NMR chemical shifts .
- Dynamic Effects : Include molecular dynamics (MD) simulations to model conformational flexibility impacting NMR coupling constants .
Q. What protocols ensure reproducibility in enantioselective synthesis?
Answer:
- Strict Parameter Control : Document exact equivalents of chiral auxiliaries (e.g., tert-butanesulfinamide), reaction temperatures, and stirring rates .
- Batch-to-Batch Analysis : Use qNMR to validate ee% consistency across synthetic batches .
Biological Activity & Mechanisms
Q. What in vitro assays are suitable for preliminary antineoplastic activity screening?
Answer:
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa or MCF-7) with sertraline derivatives as positive controls .
- Apoptosis Markers : Use flow cytometry to measure Annexin V/PI staining post-treatment .
Q. How can structure-activity relationships (SAR) guide derivative design?
Answer:
- Halogen Substitution : Compare Cl/F positional effects on logP and binding affinity using Hansch analysis .
- Rigidity-Flexibility Balance : Introduce methyl or cyclopropyl groups to the tetrahydronaphthalene ring to modulate conformational entropy .
Regulatory & Reference Standards
Q. What reference standards are critical for validating analytical methods?
Answer:
- Pharmacopeial Impurities : Use certified standards like (1S,4S)-N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS 55056-87-6) for HPLC calibration .
- Chiral Markers : Source enantiopure (R)- and (S)-isomers from accredited suppliers (e.g., Enamine Ltd.) for method development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
